Benzhydryl 3-nitrobenzoate
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Overview
Description
Benzhydryl 3-nitrobenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 3-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with benzhydrol. A common method includes the use of a catalyst such as sulfuric acid or a solid acid catalyst like sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of catalysts and solvents is crucial to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzhydryl group can be oxidized to form benzhydryl cations and radicals.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings of the benzhydryl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bromination with bromine and iron(III) bromide, nitration with nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydryl amines.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
Benzhydryl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 3-nitrobenzoate involves its interaction with various molecular targets. The benzhydryl group can form reactive intermediates such as cations and radicals, which can participate in further chemical reactions . These intermediates can interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Diphenylmethane: The parent structure of benzhydryl compounds.
Benzhydryl benzoate: Similar ester with a benzoate moiety instead of a nitrobenzoate.
Benzhydryl amines: Compounds with an amine group instead of an ester.
Uniqueness: Benzhydryl 3-nitrobenzoate is unique due to the presence of both a benzhydryl group and a nitrobenzoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzhydryl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIOLLMNBGYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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